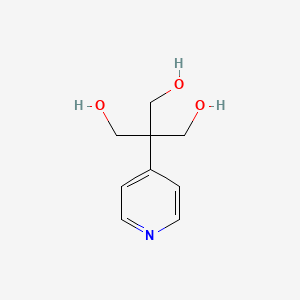

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

説明

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, commonly referred to as a pyridine derivative, has garnered attention in various biomedical fields due to its potential biological activities. This compound, with the CAS number 20845-48-1 and molecular formula C9H13NO3, is noted for its structural features that may confer significant pharmacological properties. This article delves into the biological activity of this compound, highlighting its antibacterial, antifungal, and anticancer potential based on diverse research findings.

| Property | Details |

|---|---|

| CAS Number | 20845-48-1 |

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.2 g/mol |

| Solubility | Soluble in DMSO and ethanol; insoluble in water |

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown that derivatives of pyridine compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated MIC values ranging from 0.0039 to 0.025 mg/mL for certain derivatives, demonstrating strong activity against these bacterial strains .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Research has demonstrated that it can inhibit the growth of fungi like Candida albicans.

Table: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity was attributed to specific structural features of the pyridine ring that enhance interaction with fungal cell membranes .

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties. For instance, molecular docking studies have indicated that these compounds can bind effectively to cancer-related targets.

Case Study: Anticancer Activity

A comprehensive study on ruthenium complexes containing this pyridine derivative revealed significant antiproliferative effects against various cancer cell lines. The study highlighted that the incorporation of this compound into metal complexes enhances their cytotoxicity against cancer cells compared to non-complexed forms .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other antibacterial agents, it may disrupt bacterial cell wall synthesis.

- Membrane Disruption : Its interaction with fungal membranes could lead to increased permeability and cell death.

- Targeting Cancer Pathways : The compound may interfere with signaling pathways involved in cancer cell proliferation and survival.

科学的研究の応用

Antibacterial Applications

Research indicates that 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol exhibits notable antibacterial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.0039 to 0.025 mg/mL, demonstrating strong activity against these bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research has shown that it can inhibit the growth of fungi like Candida albicans.

Table: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity is attributed to specific structural features of the pyridine ring that enhance interaction with fungal cell membranes .

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties. Molecular docking studies indicate that these compounds can effectively bind to cancer-related targets.

Case Study: Anticancer Activity

A comprehensive study on ruthenium complexes containing this pyridine derivative revealed significant antiproliferative effects against various cancer cell lines. The incorporation of this compound into metal complexes enhances their cytotoxicity against cancer cells compared to non-complexed forms .

Applications in Organic Synthesis

Beyond its biological activities, this compound is utilized as an organic synthesis intermediate and pharmaceutical intermediate. It plays a crucial role in laboratory research and development processes as well as in chemical pharmaceutical production .

化学反応の分析

Functional Group Reactivity

The compound exhibits three distinct reactive components:

-

Primary hydroxyl groups (C1 and C3 positions)

-

Secondary hydroxymethyl group (C2 position)

-

Pyridin-4-yl aromatic system

These groups enable participation in oxidation, esterification, coordination, and nucleophilic substitution reactions .

Esterification and Ether Formation

The hydroxyl groups react with electrophilic reagents:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acetylation | Acetic anhydride | Pyridine catalyst, 60°C | Triacetylated derivative |

| Benzoylation | Benzoyl chloride | DMAP, DCM, RT | Tribenzoate ester |

| Methylation | Methyl iodide | Ag₂O, DMF, 80°C | Trimethyl ether |

Note: Yields depend on steric hindrance from the central quaternary carbon .

Oxidation Reactions

The secondary hydroxymethyl group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution, 25°C | 2-(Pyridin-4-yl)propane-1,3-dione |

| CrO₃ | Acetic acid, reflux | Partial oxidation to ketone |

The primary hydroxyl groups remain intact under mild conditions due to steric protection .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | Methanol | [Cu(C₉H₁₃NO₃)Cl₂] | Catalytic oxidation studies |

| Fe(NO₃)₃ | Ethanol | Octahedral Fe(III) complex | Magnetic materials research |

Stoichiometry typically follows a 1:1 (metal:ligand) ratio in polar protic solvents .

Stability Under Reaction Conditions

| Condition | Stability | Degradation Pathway |

|---|---|---|

| pH < 3 | Poor | Pyridine ring protonation → Reduced aromatic stability |

| pH > 10 | Moderate | Hydroxyl deprotonation → Alkoxide formation |

| UV light | Unstable | Radical-mediated C-O bond cleavage |

Thermogravimetric analysis shows decomposition onset at 210°C .

Challenges and Limitations

-

Steric hindrance : The central quaternary carbon reduces reaction rates at C2-OH by 40% compared to linear diols.

-

Solubility constraints : Limited organic solvent compatibility (optimal in DMSO or DMF) .

Experimental protocols often require ultrasonication or heating to 37°C to achieve full dissolution .

特性

IUPAC Name |

2-(hydroxymethyl)-2-pyridin-4-ylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-1-3-10-4-2-8/h1-4,11-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVQSYMOYJUHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599372 | |

| Record name | 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-48-1 | |

| Record name | 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。